4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]quinoxaline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylsulfonyl and 1-phenylethyl groups are then introduced through substitution reactions, followed by the attachment of the benzamide moiety. The final step involves the chlorination of the compound to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can be compared with other similar compounds, such as:
4-chloro-N-[1-pentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide: This compound has a similar core structure but differs in the alkyl chain length, which can affect its biological activity and chemical properties.
Pyrrolidine derivatives: These compounds share the pyrrolo[2,3-b]quinoxaline core but have different substituents, leading to variations in their pharmacological profiles and applications.
Properties
Molecular Formula |
C31H23ClN4O3S |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C31H23ClN4O3S/c1-20(21-10-4-2-5-11-21)36-29-27(33-25-14-8-9-15-26(25)34-29)28(40(38,39)24-12-6-3-7-13-24)30(36)35-31(37)22-16-18-23(32)19-17-22/h2-20H,1H3,(H,35,37) |
InChI Key |
CQOXJOQRFZJCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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